molecular formula C18H19N3O6 B11023346 1-(furan-2-ylcarbonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B11023346
M. Wt: 373.4 g/mol
InChI Key: WNNNDEDLUKGYBX-UHFFFAOYSA-N
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Description

1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the nitrophenyl group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid.

    Formation of the piperidine ring: The piperidine ring is synthesized through cyclization of appropriate precursors.

    Coupling reactions: The furan, nitrophenyl, and piperidine moieties are coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed:

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Uniqueness:

  • The combination of the furan, nitrophenyl, and piperidine rings in 1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE provides unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19N3O6/c1-26-15-5-4-13(21(24)25)11-14(15)19-17(22)12-6-8-20(9-7-12)18(23)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,19,22)

InChI Key

WNNNDEDLUKGYBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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